4-Amino-1,2,4-triazole

Aromatase inhibition Drug discovery Selectivity profiling

4-Amino-1,2,4-triazole (4-ATA) is the N4-substituted triazole isomer essential for maintaining correct substitution patterns in fluconazole synthesis and achieving aromatase selectivity in pharmaceutical scaffolds. Unlike its inactive 3-ATA counterpart, 4-ATA enables tailored energetic salt release profiles and versatile bridging coordination modes. Verify isomer identity to avoid procurement waste and experimental failure.

Molecular Formula C2H4N4
Molecular Weight 84.08 g/mol
CAS No. 584-13-4
Cat. No. B031798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1,2,4-triazole
CAS584-13-4
Synonyms4-Amino-4H-1,2,4-triazole;  1,2,4-Triazol-4-ylamine;  1,2,4-Triazole-4-amine;  1-Amino-1,3,4-triazole;  1-Amino-1H-1,3,4-triazole;  4-Amino-1,2,4(4H)-triazole;  4-Amino-1,2,4-triazole;  4-Amino-4H-1,2,4-triazole;  NSC 3263;  NSC 7242
Molecular FormulaC2H4N4
Molecular Weight84.08 g/mol
Structural Identifiers
SMILESC1=NN=CN1N
InChIInChI=1S/C2H4N4/c3-6-1-4-5-2-6/h1-2H,3H2
InChIKeyFMCUPJKTGNBGEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-1,2,4-triazole (CAS 584-13-4): Scientific Procurement and Technical Baseline


4-Amino-1,2,4-triazole (4-ATA, CAS 584-13-4) is a nitrogen-rich heterocyclic compound with molecular formula C2H4N4 and molar mass 84.08 g·mol⁻¹, appearing as colorless or white to gray crystalline powder with a melting point of 81–88°C and water solubility of approximately 6 g/100 mL at 25°C [1]. The compound features an amino group substituted at the N4 position of the 1,2,4-triazole ring, which confers distinct electronic properties and coordination chemistry behavior relative to its positional isomer 3-amino-1,2,4-triazole (3-ATA) [2]. 4-ATA serves as a critical building block in fine organic synthesis and is commercially available in purities ranging from 95% to ≥99% for research and industrial applications .

Why 4-Amino-1,2,4-triazole Cannot Be Casually Substituted with 3-Amino-1,2,4-triazole or 1,2,4-Triazole


Positional isomerism fundamentally alters the biological, electrochemical, and coordination behavior of amino-1,2,4-triazoles. The amino group position (N4 vs. C3) determines molecular tautomerism, electronic distribution, and receptor recognition, yielding non-interchangeable functional profiles across multiple application domains [1]. In biological systems, 4-ATA shows no activity against nitric oxide synthase, whereas 3-ATA acts as a potent inhibitor [2]. In energetic materials processing, electrolytic oxidation produces opposite thermal stability outcomes: 4-ATA is destabilized while 3-ATA gains stability [3]. In coordination chemistry, the N4-amino group facilitates bridging modes that enable polymeric structures distinct from those accessible with unsubstituted triazole [4]. Substitution without verifying positional isomer identity introduces risk of experimental failure, invalid comparative data, and procurement waste.

4-Amino-1,2,4-triazole: Direct Quantitative Differentiation Evidence Against Comparator Compounds


Selectivity Advantage of 4-Amino-1,2,4-triazole Derivatives in Aromatase Inhibition

In a comparative study evaluating aromatase-inhibitory activity, 1-N-benzylamino derivatives of 1-amino-1,2,4-triazole exhibited relatively strong inhibitory activity on aldosterone synthesis, indicating insufficient selectivity for aromatase inhibition. In contrast, the corresponding 4-amino-4H-1,2,4-triazole derivatives demonstrated superior aromatase selectivity by avoiding this off-target aldosterone synthesis inhibition [1]. This selectivity advantage is critical for drug development targeting estrogen-dependent diseases.

Aromatase inhibition Drug discovery Selectivity profiling

Biological Null Activity: 4-Amino-1,2,4-triazole Shows No Inhibition of Macrophage NO Synthase

In a study of murine macrophage nitric oxide synthase (NOS) inhibition, 3-amino-1,2,4-triazole (3-ATA) was found to inhibit both nitrite secretion and parasite killing by activated macrophages. In contrast, 4-amino-1,2,4-triazole (4-ATA), the positional isomer, was tested under identical conditions and was without effect [1]. This demonstrates that the N4 vs. C3 amino substitution determines functional activity in this biological pathway.

NO synthase inhibition Macrophage biology Isomer specificity

Electrolytic Oxidation Behavior: 4-Amino-1,2,4-triazole Shows Opposite Stability Response to 3-ATA

In a study evaluating electrolytic oxidation for energetic material synthesis, 1,2,4-triazole (TA) and 4-amino-1,2,4-triazole (4-ATA) were destabilized by electrolytic oxidation, whereas 3-amino-1,2,4-triazole (3-ATA) showed increased stability after the same treatment [1]. The gasification rates increased by more than 50% due to electrolytic oxidation across all triazole products, with electrolytic oxidized TA with perchlorate achieving 99.5% gasification rate [1].

Energetic materials Electrolytic oxidation Thermal stability

Structural Diversity in Coordination Polymers: 4-ATA Enables 0D to 3D Architectures with Transition Metals

Using 4-amino-1,2,4-triazole as a ligand with transition metals, researchers obtained 10 distinct coordination complexes exhibiting zero-dimensional (0D), one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) structures [1]. This structural versatility arises from the N4-amino group's bridging coordination modes, which are not equally accessible with unsubstituted 1,2,4-triazole or C3-substituted isomers.

Coordination polymers MOF ligands Crystal engineering

Industrial-Grade Purity: 4-Amino-1,2,4-triazole Available at 99.9 wt% via Patent Process

A patented synthetic process enables production of 4-amino-1,2,4-triazole with purity as high as 99.9 wt% . Commercially, the compound is routinely available at ≥98% purity (HPLC, nonaqueous titration) and 99% grade from major suppliers . This high purity is essential for applications requiring reproducible performance, such as pharmaceutical intermediate synthesis (e.g., fluconazole precursor) and precise coordination chemistry studies.

Chemical synthesis Process chemistry High-purity intermediates

Evidence-Backed Application Scenarios for 4-Amino-1,2,4-triazole Procurement


Pharmaceutical Intermediate for Antifungal Agents and Selective Aromatase Inhibitors

4-Amino-1,2,4-triazole serves as a key intermediate for the synthesis of fluconazole and other triazole-based antifungal agents . The 4-amino substitution pattern confers superior aromatase selectivity over 1-amino derivatives, making 4-ATA-derived scaffolds preferable for developing selective aromatase inhibitors targeting estrogen-dependent diseases such as breast cancer [1]. Procurement of 4-ATA (rather than 3-ATA or unsubstituted triazole) is essential for maintaining the correct substitution pattern in the final drug molecule.

Energetic Materials and Gas-Generating Compositions Requiring Specific Thermal Behavior

4-Amino-1,2,4-triazole is a foundational raw material for synthesizing energetic salts, solid propellants, and gas-generating compositions [2]. The electrolytic oxidation behavior of 4-ATA—specifically its destabilization relative to 3-ATA—enables tailored energy release profiles [3]. Salts based on 4-ATA, such as 4-amino-1,2,4-triazole dinitroguanidine salt (4-ATDNG), have been developed as novel nitrogen-rich energetic materials with characterized thermal and detonation properties [4]. Material selection must account for the distinct thermal response of 4-ATA compared to its positional isomer.

Coordination Chemistry and Metal-Organic Framework (MOF) Ligand Studies

The N4-amino group of 4-amino-1,2,4-triazole enables versatile bridging coordination modes, yielding 0D to 3D coordination polymers with transition metals [5]. This structural versatility supports applications in spin-crossover materials, luminescent MOFs, and electrochemiluminescence systems [6]. Researchers requiring polymeric architectures or specific dimensionality control should select 4-ATA over unsubstituted triazole or C3-substituted isomers, which exhibit different coordination geometries.

Biological Studies Requiring NO Synthase-Negative Controls or Selective Scaffolds

In macrophage nitric oxide synthase inhibition studies, 3-amino-1,2,4-triazole inhibits both nitrite secretion and leishmanicidal activity, whereas 4-amino-1,2,4-triazole is without effect under identical conditions [7]. This null activity makes 4-ATA a valuable negative control compound for NOS-related assays and a clean scaffold for developing agents that must avoid NOS pathway interference. Procurement of the correct isomer is critical for experimental validity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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